molecular formula C13H8ClFO2 B6365394 2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% CAS No. 1179035-74-5

2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6365394
CAS RN: 1179035-74-5
M. Wt: 250.65 g/mol
InChI Key: VNXYZOOBNCUCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-5-fluorobenzoic acid (2CP-5FB) is a compound of the phenyl group that is widely used in the chemical industry. It is a versatile compound with a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. It is also used in the preparation of organic catalysts and as a starting material in the synthesis of other fluorinated compounds. In addition, 2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% has been used in the synthesis of fluorescent molecules, in the study of enzyme kinetics, and in the study of protein-ligand interactions.

Mechanism of Action

2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% is a fluorinated compound that has been found to have a variety of effects on biological systems. It has been shown to interact with hydrophobic regions of proteins, thus altering their conformation and function. It has also been found to interact with DNA and RNA, which can lead to changes in gene expression. In addition, 2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% has been found to modulate the activity of enzymes, and it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to interact with DNA and RNA, which can lead to changes in gene expression. In addition, 2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% has been found to modulate the activity of enzymes involved in the metabolism of fatty acids, and it has been found to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% is a versatile compound with a wide range of applications in scientific research and laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in aqueous solution. However, it is important to note that 2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% is a toxic compound and should be handled with care. In addition, it is important to note that 2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% can interact with other compounds, so it is important to use it in an isolated environment.

Future Directions

There are a number of potential future directions for the use of 2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% in scientific research and laboratory experiments. It could be used to study the interaction between proteins and other biomolecules, as well as to study the effects of drugs and other compounds on biological systems. In addition, 2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% could be used to study the effects of environmental pollutants on biological systems, as well as to develop new methods for the synthesis of organic compounds. Finally, 2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% could be used to develop new methods for the detection and quantification of small molecules in biological systems.

Synthesis Methods

2-(2-Chlorophenyl)-5-fluorobenzoic acid, 95% can be synthesized from the reaction of 2-chlorophenol and 5-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol and the product is a white solid that can be purified by recrystallization.

properties

IUPAC Name

2-(2-chlorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-12-4-2-1-3-10(12)9-6-5-8(15)7-11(9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXYZOOBNCUCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681387
Record name 2'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-5-fluorobenzoic acid

CAS RN

1179035-74-5
Record name 2'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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